![molecular formula C6H8ClN B2746390 1-(2-Chloroethyl)cyclopropane-1-carbonitrile CAS No. 1858896-76-0](/img/structure/B2746390.png)
1-(2-Chloroethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Chloroethyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1858896-76-0 . It has a molecular weight of 129.59 .
Molecular Structure Analysis
The Inchi Code for 1-(2-Chloroethyl)cyclopropane-1-carbonitrile is 1S/C6H8ClN/c7-4-3-6(5-8)1-2-6/h1-4H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Ring-Opening Reactions and Functionalization
Donor-acceptor cyclopropanes, similar in structure to 1-(2-Chloroethyl)cyclopropane-1-carbonitrile, have been shown to undergo ring-opening reactions when treated with iodobenzene dichloride, leading to products with chlorine atoms in specific positions. This transformation is applicable to a range of donor and acceptor groups, highlighting the versatility of cyclopropanes in synthetic chemistry (Garve et al., 2014).
Synthesis of Heterosubstituted Cyclopropanes
Another research area involves the Michael addition of chloroalkyloxazolines to electron-poor alkenes, which affords substituted cyclopropanes. This method also provides a route to chiral nonracemic heterosubstituted cyclopropanes, starting from optically active chloromethyl oxazolines, demonstrating the synthetic utility of cyclopropane derivatives in producing complex molecular architectures (Rocchetti et al., 2003).
Conformational Restriction in Drug Design
Cyclopropane rings are effectively used to restrict the conformation of biologically active compounds, improving their activity and elucidating bioactive conformations. For example, the synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine showcases the importance of cyclopropane derivatives in medicinal chemistry (Kazuta et al., 2002).
Organic Superbases
Bicyclic structures constructed using diamine backbones have been identified as potent neutral organic superbases. These findings underscore the potential of incorporating cyclopropane-like structures in designing novel bases for various chemical applications (Singh & Ganguly, 2008).
Phase Equilibria Studies
Investigations into phase equilibria involving cyclopropane derivatives, such as cyclopropanecarbonitrile, provide essential data for understanding the physical properties and behavior of these compounds in mixtures, crucial for chemical engineering and formulation science (Giles & Wilson, 2006).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJNTRYVRKXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)cyclopropane-1-carbonitrile | |
CAS RN |
1858896-76-0 |
Source
|
Record name | 1-(2-chloroethyl)cyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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